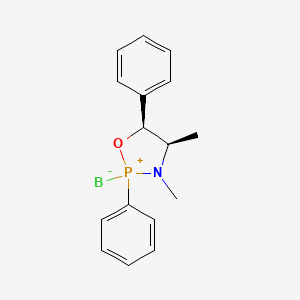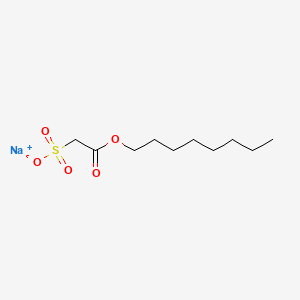
Acetic acid, sulfo-, 1-octyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, sulfo-, 1-octyl ester, sodium salt is a chemical compound with the molecular formula C10H19NaO5S and a molecular weight of 274.31 g/mol . It is also known as sodium octyl sulfoacetate. This compound is used in various applications, including chromatography and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, sulfo-, 1-octyl ester, sodium salt typically involves the esterification of acetic acid with 1-octanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the esterification of acetic acid with 1-octanol, sulfonation using sulfur trioxide or chlorosulfonic acid, and neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, sulfo-, 1-octyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce acetic acid and 1-octanol.
Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Hydrolysis: Acetic acid and 1-octanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, sulfo-, 1-octyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chromatography for the separation of compounds.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of acetic acid, sulfo-, 1-octyl ester, sodium salt primarily involves its surfactant properties. It reduces surface tension, allowing for the emulsification of hydrophobic compounds in aqueous solutions. This property is crucial in applications such as chromatography and protein extraction .
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant with a longer alkyl chain.
Sodium dodecylbenzenesulfonate: A surfactant with a benzene ring in its structure.
Sodium stearate: A surfactant derived from stearic acid.
Uniqueness
Acetic acid, sulfo-, 1-octyl ester, sodium salt is unique due to its specific alkyl chain length and sulfonate group, which provide distinct surfactant properties. Its ability to function in both aqueous and organic phases makes it versatile for various applications .
Properties
CAS No. |
29468-75-5 |
|---|---|
Molecular Formula |
C10H19NaO5S |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
sodium;2-octoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C10H20O5S.Na/c1-2-3-4-5-6-7-8-15-10(11)9-16(12,13)14;/h2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
PFDIDGFAIAAGSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
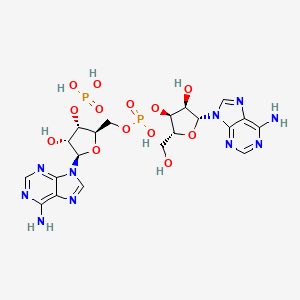
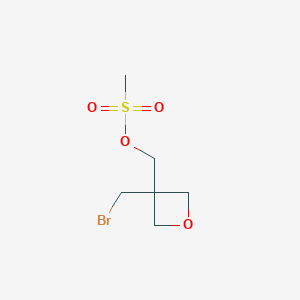
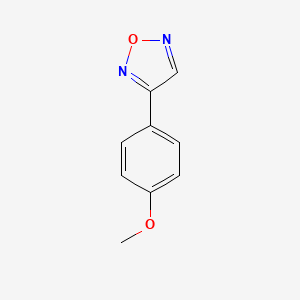
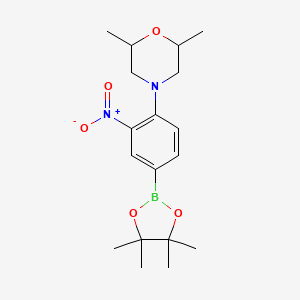
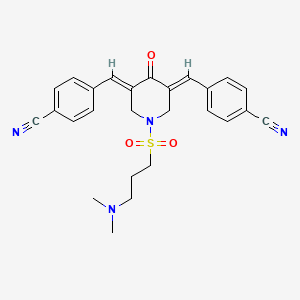
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
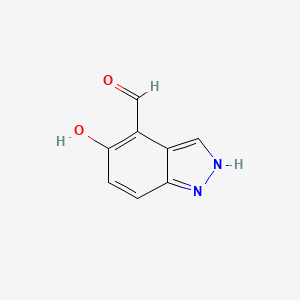


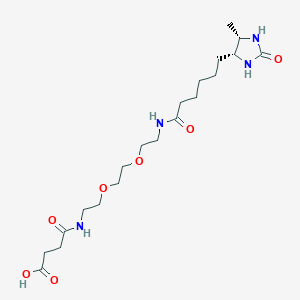
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
